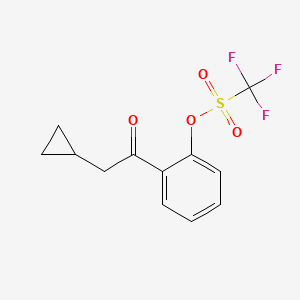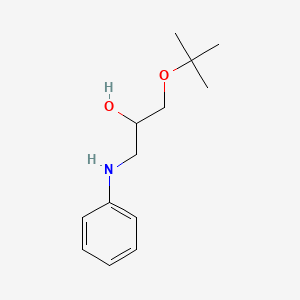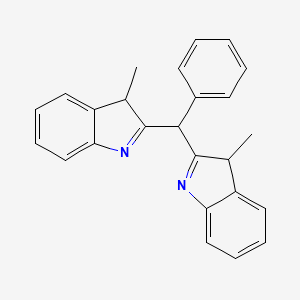![molecular formula C18H17N3O B12586743 Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]- CAS No. 581809-81-6](/img/structure/B12586743.png)
Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an isoquinoline ring and a 4-methylphenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- typically involves the reaction of isoquinoline derivatives with substituted benzyl isocyanates. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
化学反应分析
Types of Reactions
Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce amines or alcohols.
科学研究应用
Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Urea, N-5-isoquinolinyl-N’-[[4-(trifluoromethoxy)phenyl]methyl]-
- Urea, N-[(3-chloro-4-methylphenyl)methyl]-N’-5-isoquinolinyl-
Uniqueness
Urea, N-5-isoquinolinyl-N’-[(4-methylphenyl)methyl]- is unique due to its specific substitution pattern on the isoquinoline and phenyl rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds. For example, the presence of the 4-methyl group on the phenyl ring may influence its reactivity and interaction with biological targets.
属性
CAS 编号 |
581809-81-6 |
|---|---|
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC 名称 |
1-isoquinolin-5-yl-3-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C18H17N3O/c1-13-5-7-14(8-6-13)11-20-18(22)21-17-4-2-3-15-12-19-10-9-16(15)17/h2-10,12H,11H2,1H3,(H2,20,21,22) |
InChI 键 |
CEERCFVDQOUFCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene](/img/structure/B12586666.png)
![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)

![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)

![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)
![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)


![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)
